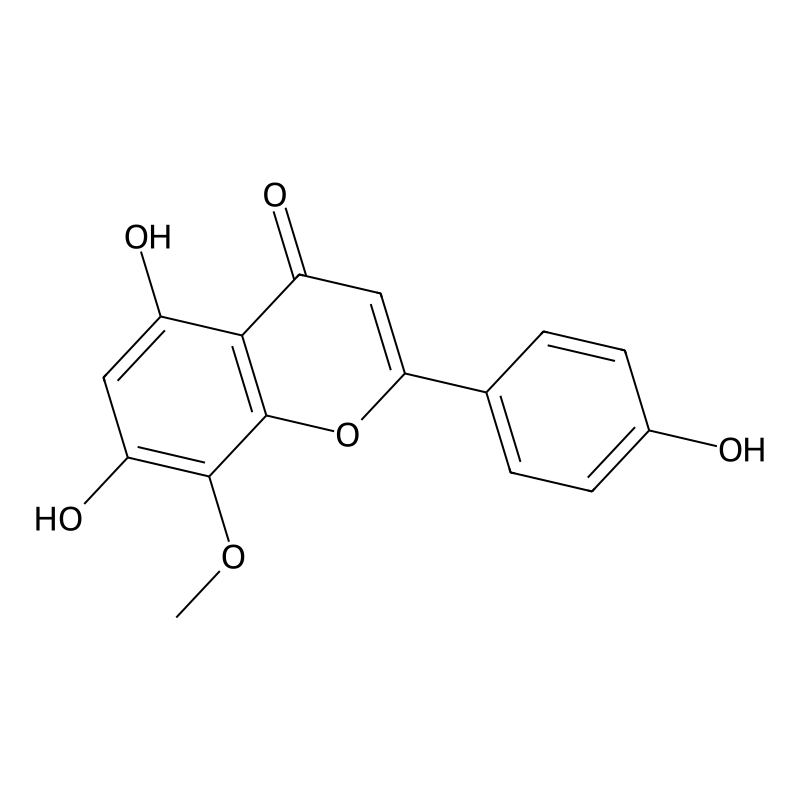

4'-Hydroxywogonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Inflammatory Properties

4'-Hydroxywogonin (4'-HW) has been investigated for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of inflammatory mediators in macrophages, which are cells involved in the immune response. One study demonstrated that 4'-HW reduced the expression of COX-2 and iNOS, enzymes responsible for the production of inflammatory molecules, in LPS-stimulated macrophages []. This suggests that 4'-HW may be beneficial in reducing inflammation associated with various diseases.

Anti-Cancer Properties

Research suggests that 4'-Hydroxywogonin may also possess anti-cancer properties. Studies have shown that it can inhibit the growth and proliferation of cancer cells, as well as suppress angiogenesis, the formation of new blood vessels that tumors need to grow and spread []. One study found that 4'-HW disrupted the PI3K/AKT signaling pathway, which is involved in cell growth and survival, in colorectal cancer cells, leading to reduced angiogenesis []. These findings warrant further investigation into the potential of 4'-HW as an anti-cancer agent.

4'-Hydroxywogonin, also known as 8-methoxyapigenin, is a flavonoid compound with the chemical formula C₁₆H₁₂O₆. It is primarily derived from various plants, particularly those in the genus Scutellaria. This compound is characterized by its unique structure, which includes a hydroxyl group at the 4' position of the wogonin molecule, contributing to its distinct biological properties and activities. The compound has garnered interest in pharmacological research due to its potential therapeutic effects, particularly in cancer and inflammatory diseases.

- Hydroxylation: The introduction of additional hydroxyl groups can modify its biological activity.

- Methylation: Methylation reactions may alter its solubility and bioavailability.

- Glycosylation: The addition of sugar moieties can enhance its stability and efficacy in biological systems.

These reactions are instrumental in synthesizing derivatives with improved pharmacological properties.

Numerous studies have highlighted the biological activities of 4'-hydroxywogonin:

- Anti-cancer Properties: It has been shown to inhibit angiogenesis in colorectal cancer by disrupting the phosphoinositide 3-kinase/protein kinase B signaling pathway, leading to decreased viability of cancer cells and reduced vascular endothelial growth factor expression .

- Anti-inflammatory Effects: The compound suppresses lipopolysaccharide-induced inflammatory responses by inhibiting cyclooxygenase-2 and inducible nitric oxide synthase expression in macrophages . This suggests its potential use in treating inflammatory diseases.

- Antioxidant Activity: Flavonoids like 4'-hydroxywogonin are known for their antioxidant properties, which help mitigate oxidative stress-related damage in cells.

The synthesis of 4'-hydroxywogonin can be achieved through several methods:

- Extraction from Natural Sources: It can be isolated from plants such as Scutellaria baicalensis and other herbal sources using solvent extraction methods.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoid precursors through hydroxylation or methylation reactions. For example, starting from wogonin, selective hydroxylation at the 4' position can yield 4'-hydroxywogonin.

- Biotechnological Approaches: Enzymatic methods using specific enzymes to catalyze the formation of hydroxyl groups on flavonoids have also been explored.

4'-Hydroxywogonin has several potential applications:

- Pharmaceutical Development: Due to its anti-cancer and anti-inflammatory properties, it is being investigated as a candidate for drug development against various diseases.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and preventing disease.

- Cosmetic Industry: Its ability to protect skin cells from oxidative stress could be harnessed in skincare formulations.

Research has indicated that 4'-hydroxywogonin interacts with various biological pathways:

- PI3K/AKT Pathway: It disrupts this signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

- Cytokine Production: The compound inhibits the production of pro-inflammatory cytokines, suggesting its role in modulating immune responses .

- Cell Cycle Regulation: Studies suggest that it may induce cell cycle arrest in cancer cells, further supporting its anti-cancer potential.

Similar Compounds

Several compounds share structural similarities with 4'-hydroxywogonin, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Wogonin | Lacks hydroxyl group at the 4' position | Anti-inflammatory and anti-cancer effects |

| Apigenin | Similar structure with different substitutions | Antioxidant and anti-cancer properties |

| Baicalein | Contains additional hydroxyl groups | Anti-inflammatory and neuroprotective |

| Luteolin | Different substitution pattern | Antioxidant and anti-cancer effects |

4'-Hydroxywogonin's uniqueness lies in its specific hydroxylation pattern at the 4' position, which significantly influences its biological activity compared to these similar compounds. This modification enhances its efficacy in inhibiting cancer cell growth and reducing inflammation while maintaining antioxidant capabilities.

Inhibition of Inflammatory Signaling Pathways

NF-κB Pathway Suppression

4'-Hydroxywogonin exerts potent anti-inflammatory effects by targeting the NF-κB signaling cascade, a central regulator of pro-inflammatory gene expression. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 4'-HW inhibits the interaction between transforming growth factor beta-activated kinase 1 (TAK1) and TAK1-binding protein 1 (TAB1), a critical step in the activation of the inhibitor of kappa B kinase (IKK) complex [1]. This disruption prevents IKK-mediated phosphorylation and degradation of inhibitor of kappa B alpha (IκBα), thereby retaining NF-κB in the cytoplasm and blocking its nuclear translocation [1]. Consequently, 4'-HW reduces the expression of NF-κB-dependent genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandin E2 (PGE2) and nitric oxide (NO) [1].

Table 1: Effects of 4'-HW on NF-κB Pathway Components

| Target Protein | Effect of 4'-HW | Outcome |

|---|---|---|

| TAK1-TAB1 Interaction | Inhibition | Blocked IKK activation |

| IκBα Phosphorylation | Reduction | NF-κB retained in cytoplasm |

| COX-2 Expression | Downregulation | Reduced PGE2 production |

| iNOS Expression | Suppression | Decreased NO synthesis |

MAP Kinase (MAPKs) Modulation

The compound also modulates the MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. In LPS-activated macrophages, 4'-HW significantly reduces phosphorylation of all three MAPK subtypes [1]. This inhibition attenuates downstream transcription factors such as activator protein 1 (AP-1), which collaborates with NF-κB to drive inflammatory cytokine production. For example, 4'-HW treatment lowers tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) levels at both mRNA and protein levels [1]. The dual suppression of MAPKs and NF-κB creates a synergistic anti-inflammatory effect.

PI3K/AKT Pathway Disruption

4'-Hydroxywogonin disrupts the PI3K/AKT axis, a pathway implicated in cell survival and inflammation. In colorectal cancer (CRC) models, 4'-HW concentration-dependently inhibits phosphorylation of PI3K and AKT, leading to downregulation of vascular endothelial growth factor-A (VEGF-A) [2]. This effect is mechanistically similar to the PI3K inhibitor wortmannin, and combining 4'-HW with wortmannin enhances VEGF-A suppression [2]. The anti-angiogenic properties of 4'-HW in CRC are partly attributable to this pathway inhibition, as evidenced by impaired tube formation in human umbilical vein endothelial cells (HUVECs) exposed to 4'-HW-treated SW620 cell conditioned medium [2].

Table 2: Impact of 4'-HW on PI3K/AKT Signaling in Colorectal Cancer

| Parameter | Effect of 4'-HW | Functional Consequence |

|---|---|---|

| PI3K Phosphorylation | Decreased | Reduced AKT activation |

| VEGF-A Expression | Downregulated | Impaired endothelial tube formation |

| HUVEC Angiogenesis | Inhibited | Anti-tumor effects |

Epigenetic Regulation and Gene Expression Modulation

While direct evidence of 4'-HW's epigenetic modifications is limited, its influence on gene expression is evident through pathway modulation. By suppressing NF-κB and MAPK signaling, 4'-HW indirectly alters the transcriptional activity of pro-inflammatory genes. For instance, reduced NF-κB nuclear translocation correlates with diminished histone acetylation at cytokine gene promoters, a process regulated by histone acetyltransferases (HATs) [1]. Additionally, the downregulation of VEGF-A in CRC cells suggests that 4'-HW may interfere with hypoxia-inducible factor 1-alpha (HIF-1α)-mediated transcription, though this requires further investigation [2]. Emerging research in epigenetics highlights the role of flavonoids in modulating DNA methylation and histone modifications [3], raising the possibility that 4'-HW could similarly engage epigenetic mechanisms—a promising area for future study.

Reactive Oxygen Species (ROS) Scavenging Capacity

4'-Hydroxywogonin exhibits robust antioxidant activity, significantly reducing intracellular ROS levels in LPS-stimulated macrophages [1]. ROS, generated during inflammatory responses, amplifies NF-κB and MAPK activation by oxidizing redox-sensitive signaling molecules. By scavenging ROS, 4'-HW disrupts this feedforward loop, thereby attenuating sustained inflammation. The compound’s flavonoid structure, characterized by hydroxyl groups on the aromatic ring, facilitates electron donation and neutralization of free radicals [1]. This antioxidant capacity synergizes with its anti-inflammatory effects, positioning 4'-HW as a dual-action therapeutic candidate.

Table 3: Antioxidant Effects of 4'-HW in Inflammation

| Metric | Effect of 4'-HW | Mechanism |

|---|---|---|

| Intracellular ROS | Reduced | Electron donation by hydroxyl groups |

| NF-κB Activation | Attenuated | Blocked ROS-mediated IKK activation |

| MAPK Phosphorylation | Decreased | Reduced oxidative stress signaling |

The evolution of 4'-deoxyflavone biosynthesis in Scutellaria represents a remarkable example of metabolic pathway innovation through gene duplication and neofunctionalization. The specialized root-specific flavones (RSFs) pathway in Scutellaria baicalensis has evolved as a recently diverged biosynthetic route that produces unique 4'-deoxyflavones, including 4'-hydroxywogonin, which lack the conventional 4'-hydroxyl group on the B ring [1] [2].

The evolutionary timeline of this pathway reveals that the 4'-deoxyflavone biosynthetic pathway emerged after the divergence of the genera Scutellaria and Salvia, occurring less than 32.7 million years ago [2]. This pathway likely evolved through multiple mechanisms including point mutations, tandem multiplication and neofunctionalization, segmental duplication, and retroduplication [2]. The pathway represents a departure from the classical flavonoid biosynthetic route, utilizing pinocembrin as a key intermediate rather than the conventional naringenin-based pathway [1].

The core evolutionary innovation lies in the development of enzymes with altered substrate specificity. While the classical pathway in aerial tissues produces flavones with 4'-hydroxylation patterns, the root-specific pathway has evolved to synthesize 4'-deoxyflavones through specialized enzyme variants. This evolutionary divergence has been driven by the need to produce bioactive compounds with enhanced pharmacological properties, as 4'-deoxyflavones demonstrate superior anti-tumor activities compared to their 4'-hydroxylated counterparts [1].

The pathway evolution demonstrates clear evidence of functional specialization, where duplicated genes have acquired distinct roles. The ancestral chalcone synthase gene underwent duplication, with one copy (SbCHS-1) maintaining the classical function in aerial tissues, while the duplicated copy (SbCHS-2) evolved specialized expression in roots and acquired the ability to synthesize pinocembrin chalcone [2]. This represents a classic example of subfunctionalization followed by neofunctionalization in enzyme evolution.

Key Enzymatic Players in Methoxylation

Type I and Type II O-Methyltransferases (OMTs)

The methylation of flavonoids represents a critical modification step that significantly impacts the biological activity, stability, and membrane permeability of these compounds. Two distinct types of O-methyltransferases have been identified based on their molecular characteristics and functional properties [3] [4].

Type I O-methyltransferases represent the larger family, characterized by high molecular weight (35-40 kDa) and metal-independent activity [3]. These enzymes demonstrate broader substrate promiscuity and typically methylate the C7 and 3'-hydroxyl positions of flavonoids [3]. The Type I OMTs exhibit greater flexibility in substrate recognition, allowing them to accommodate various flavonoid structures with different hydroxylation patterns. Their metal-independent nature distinguishes them from Type II enzymes and contributes to their broader substrate specificity.

Type II O-methyltransferases constitute a smaller, more specialized family with lower molecular weight (23-27 kDa) and metal-dependent activity [3] [4]. These enzymes require divalent metal ions, particularly magnesium, for optimal catalytic activity. Type II OMTs demonstrate higher substrate specificity and efficiently catalyze the methylation of specific hydroxyl groups on flavones, particularly targeting the C6, C8, and 3'-hydroxyl positions [3]. The metal dependency of Type II OMTs involves coordination of the metal ion with specific amino acid residues that are critical for substrate binding and catalytic activity.

Structural studies have revealed that five amino acid residues (D121/D100, D173/D149, A174/A150, N200/N176, and D248/D233) are highly conserved in Type II OMTs and play crucial roles in catalytic activity [3]. These residues are involved in metal ion coordination and substrate binding, with mutations in these positions severely compromising enzyme function. The conservation of these residues across different plant species suggests their fundamental importance in the catalytic mechanism.

The functional distinction between Type I and Type II OMTs extends beyond their biochemical properties to their evolutionary origins and tissue-specific expression patterns. Type I OMTs are generally more widely distributed across plant species and often show constitutive expression, while Type II OMTs frequently exhibit tissue-specific or developmentally regulated expression patterns [3].

Cytochrome P450 Monooxygenases (CYP82D)

The CYP82D subfamily of cytochrome P450 monooxygenases represents a specialized group of enzymes that have evolved to perform regiospecific hydroxylation reactions on flavonoid substrates. These enzymes are particularly notable for their role in the biosynthesis of 4'-hydroxywogonin and related compounds through C-6 and C-8 hydroxylation reactions [5] [6] [7].

The CYP82D subfamily demonstrates remarkable functional diversity, with different members exhibiting distinct substrate specificities and regioselectivities. Two key members, CYP82D-1 and CYP82D-8, have been identified as playing crucial roles in 4'-hydroxywogonin biosynthesis [5]. CYP82D-1 functions as a flavone 8-hydroxylase (F8H), specifically catalyzing the hydroxylation at the 8-position of the A ring, while CYP82D-8 acts as a flavone 6-hydroxylase (F6H), hydroxylating at the 6-position [5].

The enzymatic mechanism of CYP82D enzymes involves the classical cytochrome P450 catalytic cycle, requiring molecular oxygen, NADPH, and appropriate electron transfer partners [8]. The reaction proceeds through the formation of a highly reactive iron-oxo intermediate (Compound I) that performs the hydroxylation reaction. The regioselectivity of these enzymes is determined by the substrate binding pocket architecture, which positions the substrate molecule in a specific orientation relative to the reactive iron-oxo species.

Recent studies have revealed that CYP82D enzymes can accept both 4'-hydroxyflavones and 4'-deoxyflavones as substrates, but with different catalytic efficiencies [5]. CYP82D-8 demonstrates twice the catalytic activity of the previously characterized SbCYP82D1.1 when treating the same substrate, and shows significantly higher activity with apigenin compared to acacetin [5]. This substrate preference contributes to the metabolic flux distribution in the biosynthetic pathway.

The evolutionary history of CYP82D enzymes reveals a pattern of gene duplication and functional diversification. The enzymes have evolved through mechanisms including tandem duplication, segmental duplication, and neofunctionalization events that have occurred at different evolutionary timepoints [2]. This evolutionary process has resulted in the development of enzymes with specialized functions in secondary metabolite biosynthesis.

Genomic Architecture and Gene Duplication Events

The genomic organization of genes involved in 4'-hydroxywogonin biosynthesis exemplifies how gene duplication events have shaped the evolution of specialized metabolic pathways. The genomic architecture reveals multiple types of duplication mechanisms that have contributed to pathway diversification and optimization [2] [9].

Tandem duplication events represent the most prominent feature of the genomic architecture, particularly evident in the chalcone synthase gene family. The SbCHS-2 gene has undergone extensive tandem multiplication, resulting in five adjacent gene copies (SbCHS2.1-SbCHS2.6) located on the same chromosome [2]. This tandem duplication event occurred relatively recently, within the last 1 million years, and has resulted in increased gene dosage and enhanced flux through the root-specific flavone pathway [2].

The evolutionary timeline of these duplication events reveals a complex pattern of ancient and recent duplications. The initial duplication of the ancestral CHS gene occurred approximately 19 million years ago, with one copy (SbCHS-1) relocating to pseudochromosome 3 while the other copy (SbCHS-2L) remained on pseudochromosome 9 [2]. This was followed by further duplication of SbCHS-2L around 12 million years ago, and subsequent tandem amplification events that produced the current gene cluster [2].

Segmental duplication has played a crucial role in the evolution of flavone synthase genes. The FNSII gene family has undergone segmental duplication events that occurred before species divergence within the Scutellaria genus, resulting in functional specialization between FNSII-1 and FNSII-2 [2]. This type of duplication allows for the maintenance of essential functions while enabling the evolution of new specificities.

Retroduplication represents another significant mechanism contributing to pathway evolution. The F6H gene (CYP82D1.1) was likely derived from multiplication of CYP82D genes and acquired its current chromosomal position through retrotransposition [2]. This mechanism has enabled the redistribution of genetic material across the genome and contributed to the functional diversification of the CYP82D family.

The genomic architecture also reveals evidence of "duplication shadowing," where regions flanking segmental duplications are more likely to undergo further duplication events [9]. This phenomenon has contributed to the complex mosaic patterns observed in the genomic organization of flavonoid biosynthesis genes and has facilitated the continued evolution of these pathways.

Gene conversion events have played a role in maintaining sequence conservation within gene families while allowing for functional diversification. The presence of highly similar sequences within gene clusters suggests ongoing gene conversion that homogenizes sequences while preserving functional domains critical for enzymatic activity [9].

Microbial Recombinant Protein Studies for Pathway Reconstruction

The reconstruction of 4'-hydroxywogonin biosynthetic pathways in microbial systems has provided invaluable insights into enzyme function, pathway organization, and metabolic engineering strategies. Multiple microbial platforms have been developed and optimized for the heterologous expression of plant enzymes involved in flavonoid biosynthesis [10] [11] [12].

Escherichia coli has served as the primary platform for initial enzyme characterization and pathway reconstruction studies. The advantages of E. coli include its well-characterized genetics, rapid growth, and extensive molecular tools for genetic manipulation [10]. However, the production of flavonoids in E. coli faces significant challenges, including the absence of cytochrome P450 activity, limited post-translational modifications, and metabolic constraints that limit precursor availability [10].

Specialized E. coli strains have been developed to overcome some of these limitations. The WAT11 strain, which expresses Arabidopsis cytochrome P450 reductase and cytochrome b5, has been successfully used for the functional characterization of CYP82D enzymes [5]. This strain enables the in vivo assessment of P450 enzyme activity and has been instrumental in demonstrating the hydroxylation activities of CYP82D-1 and CYP82D-8 [5].

Saccharomyces cerevisiae has emerged as a superior platform for complex pathway reconstruction due to its eukaryotic nature and ability to express plant P450 enzymes [11]. Yeast systems demonstrate several advantages over bacterial systems, including the presence of an endoplasmic reticulum for proper P450 localization, efficient post-translational modifications, and better compatibility with plant enzymes [11]. The production of flavanones in yeast has achieved significantly higher yields compared to bacterial systems, with naringenin and pinocembrin production being 62 and 22 times more efficient, respectively [11].

The successful reconstruction of the four-step flavanone biosynthetic pathway in yeast involved the integration of genes encoding cinnamate 4-hydroxylase (C4H), 4-coumaroyl:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) under the control of the GAL1 promoter [11]. This system demonstrated the ability to convert various phenylpropanoid precursors into corresponding flavanones, with cinnamic acid yielding 16.3 mg/L pinocembrin and p-coumaric acid producing 28.3 mg/L naringenin [11].

Recent advances in metabolic engineering have focused on addressing the metabolic burden associated with recombinant protein production. Studies have identified key bottlenecks in the pathway, including transcriptional and translational limitations, precursor availability, and stress responses that inhibit both growth and product formation [10]. Strategies to overcome these limitations include the optimization of gene expression levels, enhancement of precursor supply, and modification of host metabolism to reduce competing pathways [10].

The development of synthetic biology approaches has enabled the construction of modular pathway systems that can be rapidly assembled and tested. These approaches include the use of standardized biological parts, automated pathway assembly methods, and high-throughput screening systems for pathway optimization [12]. The integration of these technologies has accelerated the pace of pathway reconstruction and optimization.

Protein engineering strategies have been applied to improve enzyme performance in microbial systems. Semi-rational enzyme engineering approaches, guided by homology modeling and molecular docking, have been used to enhance enzyme expression levels, substrate binding affinity, and catalytic efficiency [13]. These approaches have demonstrated the potential for creating improved enzyme variants specifically adapted for microbial production systems.